molecular formula C30H30N6O6S2 B2865123 ethyl 2-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393849-91-7

ethyl 2-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2865123
CAS No.: 393849-91-7
M. Wt: 634.73
InChI Key: DHQXTNFKRDUWGM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 2. At position 2, an acetamido group is linked via a sulfanyl bridge to a 1,2,4-triazole ring, which is further modified with a benzyl group (position 4) and a formamidomethyl substituent (position 5). The formamide moiety is derived from 4-methyl-3-nitrobenzoic acid, introducing electron-withdrawing nitro and methyl groups.

Properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O6S2/c1-3-42-29(39)26-21-10-7-11-23(21)44-28(26)32-25(37)17-43-30-34-33-24(35(30)16-19-8-5-4-6-9-19)15-31-27(38)20-13-12-18(2)22(14-20)36(40)41/h4-6,8-9,12-14H,3,7,10-11,15-17H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXTNFKRDUWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the Nitrobenzoyl Group: This can be done via an acylation reaction using 4-methyl-3-nitrobenzoyl chloride.

    Formation of the Thiophene Ring: This step may involve a cyclization reaction using sulfur-containing reagents.

    Final Coupling: The final product is obtained by coupling the intermediate compounds through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyl group could yield various substituted derivatives.

Scientific Research Applications

Ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The triazole ring and nitrobenzoyl moiety are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Core Modifications

  • Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene Derivatives The target compound’s cyclopenta[b]thiophene core distinguishes it from analogs like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), which features a partially saturated bicyclic system.
  • Triazole Substituents The 1,2,4-triazole ring in the target compound is substituted with a benzyl group and a formamidomethyl moiety. In contrast, compounds like ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate () feature simpler triazole substituents (e.g., amino groups). The benzyl and nitro-containing formamide groups in the target compound may increase lipophilicity and metabolic stability compared to fluorophenyl or amino-substituted analogs .

Functional Group Variations

  • Sulfanyl-Acetamido Linkers The sulfanyl-acetamido bridge in the target compound is shared with ’s derivative. However, the latter’s linkage to a fluorophenyl-thiophene core results in distinct electronic properties.
  • Formamide vs. Cyanoacetamido Groups The target’s formamide substituent contrasts with cyanoacetamido groups in analogs like ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (). Cyano groups are highly electrophilic, while the formamide’s nitro and methyl substituents may enhance steric hindrance and hydrogen-bonding capacity, impacting solubility and target interactions .

Stability and Reactivity

The nitro group on the formamide moiety may render the compound susceptible to reduction under physiological conditions, forming reactive intermediates. This contrasts with cyanoacetamido analogs (), which are more stable but less redox-active. The cyclopenta[b]thiophene core’s aromaticity (per ) enhances thermal stability compared to non-aromatic scaffolds .

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